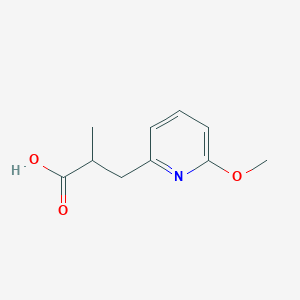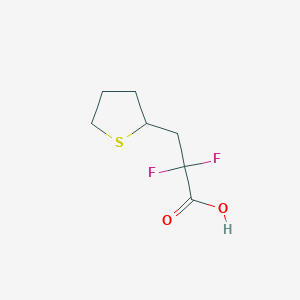
Ethyl 3-amino-5-bromo-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-bromo-2-chlorobenzoate is a chemical compound with the following structural formula:
C9H8BrClNO2
It belongs to the class of benzoic acid derivatives and contains both bromine and chlorine atoms. The compound is commonly used in research and industrial applications due to its interesting properties.
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare Ethyl 3-amino-5-bromo-2-chlorobenzoate. One common method involves the reaction of 3-amino-5-bromo-2-chlorobenzoic acid with ethyl alcohol (ethanol) in the presence of acid catalysts. The esterification reaction proceeds as follows:
3-amino-5-bromo-2-chlorobenzoic acid+Ethanol→Ethyl 3-amino-5-bromo-2-chlorobenzoate+Water
Industrial Production: The compound is industrially produced using optimized conditions to achieve high yields and purity. Industrial-scale synthesis typically involves efficient reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Reactivity: Ethyl 3-amino-5-bromo-2-chlorobenzoate can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group. For example, it reacts with alkyl halides or acyl chlorides.
Reduction Reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro compounds.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and strong bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (catalyzed by palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution: this compound derivatives.
- Reduction: this compound alcohol.
- Oxidation: Ethyl 3-nitro-5-bromo-2-chlorobenzoate.
Applications De Recherche Scientifique
Ethyl 3-amino-5-bromo-2-chlorobenzoate finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: As a precursor for functional materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to modulate biological processes.
- In material science, it could participate in polymerization reactions or surface modifications.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-5-bromo-2-chlorobenzoate shares similarities with other benzoate derivatives, such as ethyl 2-amino-3-bromo-5-chlorobenzoate , methyl 3-amino-5-bromo-2-methylbenzoate , and ethyl 5-bromo-2-chlorobenzoate . its unique combination of halogens and amino groups sets it apart.
Propriétés
Formule moléculaire |
C9H9BrClNO2 |
|---|---|
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
ethyl 3-amino-5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
Clé InChI |
VTIFYUVOLCAONP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



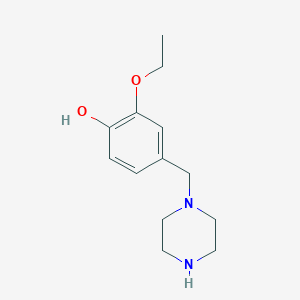
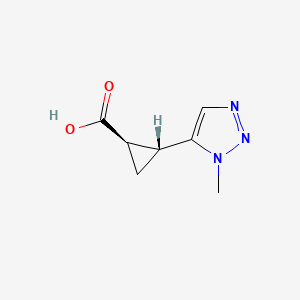
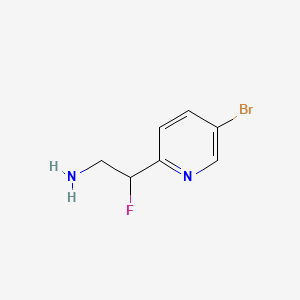
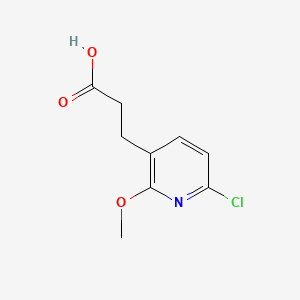
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
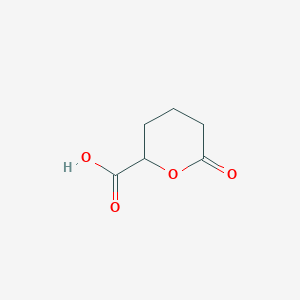
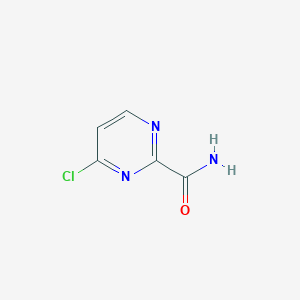

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
